molecular formula C9H17N3 B8645930 (1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine

(1-(tert-Butyl)-5-methyl-1H-pyrazol-4-yl)methanamine

Cat. No. B8645930
M. Wt: 167.25 g/mol
InChI Key: UEBJDLNLUVUBNV-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

4-(azidomethyl)-1-tert-butyl-5-methyl-1H-pyrazole was generated from ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate according to a procedure similar to that described for the 2,6 dimethyl 3,5-pyridyl derivative, then reduced to the crude primary amine, following procedures described herein.
Name
4-(azidomethyl)-1-tert-butyl-5-methyl-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,6 dimethyl 3,5-pyridyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[N:7][N:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:9]=1[CH3:10])=[N+]=[N-].C(N1C(C)=C(C(OCC)=O)C=N1)(C)(C)C>>[C:11]([N:8]1[C:9]([CH3:10])=[C:5]([CH2:4][NH2:1])[CH:6]=[N:7]1)([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
4-(azidomethyl)-1-tert-butyl-5-methyl-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=NN(C1C)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)OCC
Step Three
Name
2,6 dimethyl 3,5-pyridyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N1N=CC(=C1C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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